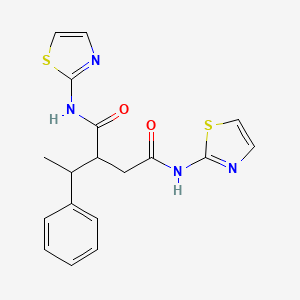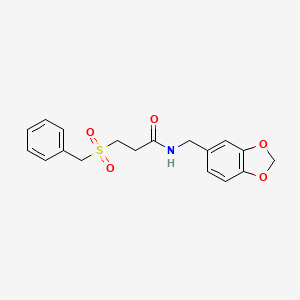![molecular formula C15H16N2O2S B4191735 N-(2,4-dimethylphenyl)-2-[(2-furylmethyl)amino]-2-thioxoacetamide](/img/structure/B4191735.png)
N-(2,4-dimethylphenyl)-2-[(2-furylmethyl)amino]-2-thioxoacetamide
Overview
Description
N-(2,4-dimethylphenyl)-2-[(2-furylmethyl)amino]-2-thioxoacetamide, commonly known as DMFA, is a synthetic compound that has been widely used in scientific research. DMFA is a thioamide derivative of furfurylamine, which has been shown to exhibit various biological activities.
Mechanism of Action
The mechanism of action of DMFA is not fully understood. However, it has been suggested that DMFA may inhibit the activity of enzymes such as cyclooxygenase-2 and inducible nitric oxide synthase, which are involved in the production of pro-inflammatory mediators. DMFA may also induce apoptosis in cancer cells by activating the intrinsic pathway of apoptosis.
Biochemical and Physiological Effects:
DMFA has been shown to have various biochemical and physiological effects. DMFA has been shown to inhibit the production of reactive oxygen species and to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. DMFA has also been shown to inhibit the proliferation of cancer cells and to induce apoptosis in these cells. DMFA has been shown to have minimal toxicity in normal cells, suggesting that it may have a favorable therapeutic index.
Advantages and Limitations for Lab Experiments
DMFA has several advantages for lab experiments. DMFA is relatively easy to synthesize and is commercially available. DMFA has been extensively studied for its biological activities, making it a well-characterized compound. However, DMFA has some limitations for lab experiments. DMFA may have off-target effects, which may complicate the interpretation of experimental results. DMFA may also have limited solubility in aqueous solutions, which may limit its use in certain experimental systems.
Future Directions
For the study of DMFA include investigating its molecular mechanisms of action, developing DMFA derivatives, and evaluating its therapeutic potential in preclinical and clinical studies.
Scientific Research Applications
DMFA has been extensively studied for its biological activities, including its anti-inflammatory, anti-tumor, and anti-viral properties. DMFA has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α, which are involved in the pathogenesis of various inflammatory diseases. DMFA has also been shown to induce apoptosis in cancer cells and inhibit the replication of viruses such as HIV-1.
properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(furan-2-ylmethylamino)-2-sulfanylideneacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-10-5-6-13(11(2)8-10)17-14(18)15(20)16-9-12-4-3-7-19-12/h3-8H,9H2,1-2H3,(H,16,20)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQEBIRYWJSFUGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=S)NCC2=CC=CO2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-2-[(furan-2-ylmethyl)amino]-2-thioxoacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[(3-{[(2-methoxyethyl)(3-thienylmethyl)amino]carbonyl}phenyl)amino]acetic acid](/img/structure/B4191700.png)
![1-[2-(diethylamino)ethyl]-N-(2-pyridinylmethyl)-1H-benzimidazol-2-amine dihydrochloride](/img/structure/B4191705.png)
![N-1-adamantyl-2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4191716.png)
![N-{4-[(2,6-dimethyl-1-piperidinyl)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B4191722.png)
![3-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4191734.png)
![1-[N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycyl]-4-piperidinecarboxamide](/img/structure/B4191736.png)
![ethyl 2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}propanoate](/img/structure/B4191737.png)

![methyl 4-(6-oxo-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]quinolin-8-yl)benzoate](/img/structure/B4191748.png)
![4-{[3-bromo-4-(1-pyrrolidinyl)phenyl]carbonothioyl}morpholine](/img/structure/B4191762.png)